3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine is a heterocyclic organic compound with significant pharmacological potential. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties. The compound features a bromophenyl group at one position and a phenyl group at another, contributing to its unique chemical behavior and interactions.
3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine is classified as a fused heterocyclic compound. Its molecular formula is with a molecular weight of approximately 349.22 g/mol . This compound is part of the broader category of nitrogen-containing heterocycles, which are critical in medicinal chemistry.
The synthesis of 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine can be achieved through several methods:
In one reported synthesis method, acetophenone is reacted with 2-aminopyridine under solvent-free conditions at elevated temperatures. The reaction mixture is then worked up using ethereal extraction followed by purification via thin-layer chromatography . The yields from these reactions can vary based on the specific conditions employed, such as temperature and catalyst choice.
The molecular structure of 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine features a planar arrangement between the phenyl and imidazo rings. The dihedral angle between these two systems is approximately 0.62°, indicating a strong interaction between them that may influence its reactivity and biological activity .
Key structural data include:
3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions typical of imidazo compounds:
The reactions are often conducted under controlled conditions to optimize yields and minimize by-products. For instance, using different bases or solvents can significantly affect the outcome of substitution reactions.
The mechanism of action for compounds like 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine typically involves interactions with biological targets such as enzymes or receptors:
Studies have shown that derivatives of imidazo[1,2-a]pyridine can exhibit IC50 values indicating their potency as inhibitors against specific biological targets .
3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine typically appears as a light yellow solid with melting points reported around 204-206 °C depending on purity levels .
Key chemical properties include:
3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine has several applications in scientific research:
Imidazo[1,2-a]pyridine is a bicyclic 5-6 heterocycle comprising a fusion between imidazole and pyridine rings. This scaffold is classified as a privileged structure in medicinal chemistry due to its capacity for broad pharmacological activity modulation through strategic substituent placement. The core’s inherent planarity and electronic diversity enable interactions with biological targets via hydrogen bonding, π-π stacking, and hydrophobic effects. Notably, the C2, C3, C6, and C8 positions are key modifiable sites for tuning bioactivity and physicochemical properties. For example, 2-phenylimidazo[1,2-a]pyridine (CAS 4105-21-9) exemplifies how aromatic substitution at C2 enhances structural rigidity and influences π-conjugation [3] [8].
Table 1: Key Positions and Functionalization Effects in Imidazo[1,2-a]pyridine Derivatives
Position | Functionalization Impact | Biological Consequence |
---|---|---|
C2 | Aryl/heteroaryl substitution | Enhanced receptor binding (e.g., anxiolytic activity) |
C3 | Carboxamide/acyl group | Antitubercular potency (e.g., QcrB inhibition) |
C6/C8 | Electron-donating/withdrawing groups | Optoelectronic tuning for OLEDs |
N1 | Alkylation or oxidation | Solubility modulation and metabolic stability |
The scaffold’s drug prejudice is evidenced by FDA-approved agents: Zolpidem (C3-methylated derivative) acts as a GABA_A modulator for insomnia, while Alpidem exhibits anxiolytic properties. Telacebec (Q203), an antitubercular drug in Phase II trials, contains a C3-carboxamide moiety that inhibits mycobacterial cytochrome bcc complex [4] [7]. In materials science, carbazole-phenanthroimidazole hybrids incorporating this core demonstrate deep-blue electroluminescence (CIE: 0.16, 0.06) and high external quantum efficiency (EQE: 5.3%) in OLEDs due to balanced charge transport [2].
Substituent engineering directly modulates electronic distribution, steric bulk, and hydrophobic interactions, thereby dictating functional outcomes. The introduction of a 4-bromophenyl group at C3 serves dual roles:
Table 2: Impact of Bromine Positioning in Phenyl-Substituted Derivatives
Bromine Position | Electronic Effect | Application Relevance |
---|---|---|
Para- (4-) | Strong −I effect, planar configuration | Enhanced kinase inhibition and OLED efficiency |
Meta- (3-) | Moderate −I effect | Altered metabolic stability |
Ortho- (2-) | Steric hindrance dominates | Reduced binding affinity in biological targets |
In triruthenium clusters, tert-butyl substituents amplify cytotoxicity against B16F10 melanoma cells by enhancing hydrophobic interactions with human serum albumin (binding constant: K = 0.1 × 10⁷ M⁻¹) [5]. Similarly, sulfonamide biodegradation rates increase with electron-donating N1-heterocycles due to lowered Gibbs free energy barriers (ΔG‡ ≤ 50 kJ/mol) for S−C bond cleavage [1]. Microwave-assisted Groebke–Blackburn–Bienaymé reactions further demonstrate how para-substituted aryl aldehydes yield triazole-linked imidazo[1,2-a]pyridines with 82–91% efficiency under green conditions [9].
Positional isomerism of bromophenyl groups induces profound changes in optoelectronic and biological behavior:
Table 3: Optical Properties of Bromophenyl-Modified Imidazo[1,2-a]pyridines
Compound Type | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) |
---|---|---|---|
2-(4-Bromophenyl) derivative | 305–320 | 390–410 | 0.45 |
3-(4-Bromophenyl) derivative | 340–360 | 420–450 | 0.62 |
6-Bromo-2-aryl derivative | 330–345 | 410–435 | 0.51 |
In sulfonamide antibiotics, para-substituted N1-heterocycles accelerate biodegradation 3-fold compared to meta analogues by increasing ipso-hydroxylation efficacy. This occurs via electron density depletion at C3 (quantified by DFT calculations), which polarizes the S−N bond [1]. Molecular docking of 3-(4-bromophenyl)-2-phenylimidazo[1,2-a]pyridine in MARK4 reveals a binding affinity (−9.2 kcal/mol) driven by bromine-mediated hydrophobic contacts with Leu74 and Val38, alongside π-stacking at Phe67 [6].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: